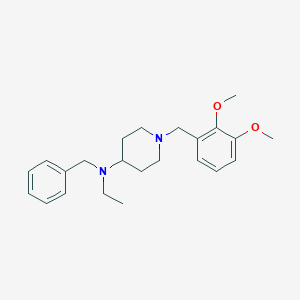![molecular formula C22H28BrN3 B247655 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247655.png)
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a receptor agonist or antagonist depending on the specific receptor it binds to. It has been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This can result in improved mood and reduced symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine has been found to have several biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as serotonin and dopamine, leading to changes in mood and behavior. It has also been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine in lab experiments is its high affinity for several receptors. This makes it a useful tool in studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine is a compound that has shown promising results in the treatment of various neurological disorders and cancer. Its high affinity for several receptors makes it a useful tool in studying the role of these receptors in various physiological and pathological processes. However, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. The development of more efficient synthesis methods and the identification of new therapeutic applications are also areas of interest for future research.
Métodos De Síntesis
The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine has been achieved using various methods. One of the commonly used methods involves the reaction between 1-(4-bromobenzyl)piperidine and phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or ethanol at a specific temperature and pressure. The yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a high affinity for several receptors including serotonin, dopamine, and adrenergic receptors. This compound has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of cancer and inflammation.
Propiedades
Fórmula molecular |
C22H28BrN3 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28BrN3/c23-20-8-6-19(7-9-20)18-24-12-10-22(11-13-24)26-16-14-25(15-17-26)21-4-2-1-3-5-21/h1-9,22H,10-18H2 |
Clave InChI |
WTYAJUGQZOHVPG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)


![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)


